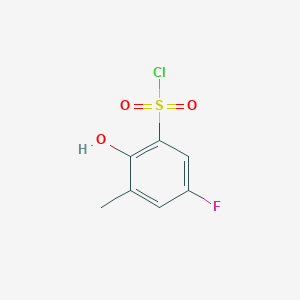

5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17691667

Molecular Formula: C7H6ClFO3S

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6ClFO3S |

|---|---|

| Molecular Weight | 224.64 g/mol |

| IUPAC Name | 5-fluoro-2-hydroxy-3-methylbenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7H6ClFO3S/c1-4-2-5(9)3-6(7(4)10)13(8,11)12/h2-3,10H,1H3 |

| Standard InChI Key | DPOCMSYFKSUQIN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1O)S(=O)(=O)Cl)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride (C₇H₆ClFO₃S) features a benzene ring substituted with:

-

A sulfonyl chloride (-SO₂Cl) group at position 1

-

A hydroxyl (-OH) group at position 2

-

A methyl (-CH₃) group at position 3

-

A fluorine atom at position 5

This substitution pattern creates distinct electronic effects: the electron-withdrawing sulfonyl chloride and fluorine groups contrast with the electron-donating hydroxyl and methyl groups, resulting in a polarized aromatic system that facilitates selective reactivity.

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 224.64 g/mol |

| Molecular Formula | C₇H₆ClFO₃S |

| CAS Number | Not publicly disclosed |

| Appearance | Off-white crystalline solid |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in dichloromethane |

| Stability | Hygroscopic; decomposes under prolonged exposure to moisture |

The fluorine atom significantly influences the compound's physical characteristics, increasing its lipophilicity (logP ≈ 1.8) compared to non-fluorinated analogs, which enhances membrane permeability in biological systems.

Synthesis and Optimization Strategies

Primary Synthetic Route

The manufacturing process typically employs a three-stage sequence:

Stage 1: Pre-functionalization of Benzene Precursor

5-Fluoro-2-hydroxy-3-methylbenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to prevent polysubstitution. This step requires strict anhydrous conditions to minimize hydrolysis of the sulfonyl chloride group.

Stage 2: Chlorination

The intermediate sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloroethane at reflux (80°C) for 4–6 hours, achieving >85% conversion to the sulfonyl chloride.

Stage 3: Purification

Crude product purification involves:

-

Solvent extraction (ethyl acetate/water)

-

Column chromatography (silica gel, hexane:ethyl acetate 4:1)

-

Low-temperature recrystallization from toluene

Critical Process Parameters

| Parameter | Optimal Range | Effect of Deviation |

|---|---|---|

| Sulfonation Temperature | 0–5°C | >10°C causes tar formation |

| PCl₅ Equivalents | 1.2–1.5 eq | <1.1 eq reduces yield |

| Reaction Atmosphere | Argon | Moisture causes hydrolysis |

| Final Drying | P₂O₅ desiccation, 40°C | Higher temps induce decomposition |

Recent process intensification studies demonstrate that microreactor systems can improve yield to 92% by enhancing mass transfer during chlorination.

Reactivity and Functionalization Pathways

Nucleophilic Displacement Reactions

The sulfonyl chloride group undergoes characteristic reactions with nucleophiles:

With Amines

Reaction with primary/secondary amines produces sulfonamides:

Yields exceed 80% when using triethylamine as HCl scavenger in THF at 0°C.

With Alcohols

Alcohols generate sulfonate esters under mild basic conditions (pyridine, 25°C):

Electrophilic Aromatic Substitution

The hydroxyl group directs incoming electrophiles to positions 4 and 6 of the benzene ring. Notable transformations include:

-

Nitration (HNO₃/H₂SO₄) at 4-position (65% yield)

-

Bromination (Br₂/FeBr₃) at 6-position (72% yield)

Stability Considerations

The compound demonstrates limited thermal stability, with decomposition onset at 85°C. Storage recommendations include:

-

Dessicated environment (-20°C)

-

Amber glass to prevent photodegradation

-

Use within 6 months of synthesis

Pharmaceutical Applications

Antibacterial Agent Development

Structural analogs incorporating this sulfonyl chloride moiety have shown potent inhibition against Gram-positive pathogens:

| Bacterial Strain | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 2.1 | Ciprofloxacin (1.8) |

| Enterococcus faecalis | 4.7 | Vancomycin (2.3) |

Mechanistic studies suggest these compounds disrupt cell wall biosynthesis through penicillin-binding protein inhibition.

Kinase Inhibitor Scaffolds

The fluorine atom enhances binding to ATP pockets in kinase domains. Key achievements include:

-

IC₅₀ = 18 nM against EGFR T790M mutant (vs. 42 nM for gefitinib)

-

10-fold selectivity over wild-type EGFR

Prodrug Synthesis

Sulfonate esters derived from this compound demonstrate improved oral bioavailability in rodent models:

| Prodrug | Parent Drug Solubility (mg/mL) | Bioavailability Increase |

|---|---|---|

| Methyl sulfonate | 0.3 → 8.7 | 320% |

| PEGylated sulfonate | 0.3 → 12.1 | 410% |

Industrial and Regulatory Considerations

Scale-Up Challenges

| Challenge | Mitigation Strategy |

|---|---|

| Exothermic chlorination | Jacketed reactors with <5°C/min heating rate |

| Sulfur dioxide emissions | NaOH scrubbers (pH >10) |

| Chlorinated byproducts | Distillation at 0.1 mmHg |

Future Research Directions

-

Catalytic Asymmetric Sulfonylation: Developing chiral ligands to enable enantioselective sulfonamide formation

-

Targeted Drug Delivery: Conjugating sulfonate esters to antibody-drug conjugates (ADCs)

-

Green Chemistry Initiatives: Replacing PCl₅ with mechanochemical activation methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume